4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 234.29 g/mol. This compound features a tetrahydronaphthalene moiety linked to a butanoic acid group, which contributes to its unique chemical properties. It is primarily used in scientific research and industrial applications due to its structural characteristics that allow interaction with biological systems and serve as intermediates in organic synthesis.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a carboxylic acid derivative. Its chemical structure allows it to be utilized in multiple fields, including chemistry, biology, and materials science.
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with butanoic acid derivatives. One common synthetic route includes:
This method allows for the efficient production of the compound while maintaining high purity levels.
The molecular structure of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid can be represented as follows:
InChI=1S/C14H18O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16)MRGURMJFPGFOHI-UHFFFAOYSA-NThe structure reveals a complex arrangement that includes a tetrahydronaphthalene ring system connected via an ether linkage to a butanoic acid chain.
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid participates in various chemical reactions:
These reactions are facilitated by common reagents and conditions including acidic or basic catalysts and controlled temperatures to ensure desired transformations.
The mechanism of action for 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound's structural configuration allows it to fit into specific binding sites within these targets:
Understanding these interactions is crucial for evaluating its potential therapeutic applications.
The physical and chemical properties of 4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid include:
| Property | Value |
|---|---|
| Molecular Weight | 234.29 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
These properties indicate that the compound is stable under normal laboratory conditions but may require specific handling procedures due to its reactivity in certain chemical environments.
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid has several applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2